1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives, such as those studied by Ouakki et al. (2019), have been found to exhibit significant corrosion inhibition properties on mild steel in acidic environments. This application is crucial in extending the lifespan of metal structures and components in various industrial applications. The electrochemical and quantum chemical evaluations reveal these compounds as effective mixed-type inhibitors, with inhibition efficiencies reaching up to 96% (Ouakki et al., 2019).
Material Science and Luminescence
Wang et al. (2021) synthesized a metal-organic framework (MOF) using a terthiophene-based imidazole linker, showcasing dual functional properties of ligand-based emission and metal-based magnetic behaviors. This research opens pathways for the development of materials with potential applications in sensing, magnetism, and luminescence, offering a multifunctional platform for advanced technological applications (Wang et al., 2021).
Electrochemical Applications
Balducci et al. (2004) explored the use of ionic liquids based on 1-buthyl-3-methyl-imidazolium in hybrid supercapacitors, demonstrating the potential of imidazole-based compounds in enhancing energy storage technologies. This study highlights the significance of such compounds in developing high-performance supercapacitors, crucial for energy systems and electric vehicles (Balducci et al., 2004).
Synthetic Chemistry
Research by Sharma et al. (2017) on the synthesis and molecular structure of related imidazole derivatives sheds light on the intricate relationships between structure and reactivity. These insights are fundamental in the synthesis of novel compounds with tailored properties for specific applications, ranging from pharmaceuticals to materials science (Sharma et al., 2017).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-4-2-6-14(8-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-7-3-5-13(19)9-15/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDGSNOVAIWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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